molecular formula C10H9BrN2O2 B13138622 1-(5-Bromo-6-methoxy-1H-indazol-1-yl)ethanone CAS No. 152626-79-4

1-(5-Bromo-6-methoxy-1H-indazol-1-yl)ethanone

Cat. No.: B13138622
CAS No.: 152626-79-4
M. Wt: 269.09 g/mol
InChI Key: DYDLPDWLXMLOBM-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-methoxy-1H-indazol-1-yl)ethanone is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromo and methoxy substituent on the indazole ring, along with an ethanone group

Preparation Methods

The synthesis of 1-(5-Bromo-6-methoxy-1H-indazol-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxyaniline and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Synthetic Routes:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-(5-Bromo-6-methoxy-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The bromo and methoxy groups on the indazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted products.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted and functionalized indazole derivatives.

Scientific Research Applications

1-(5-Bromo-6-methoxy-1H-indazol-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methoxy-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

1-(5-Bromo-6-methoxy-1H-indazol-1-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(6-Bromo-1H-indazol-1-yl)ethanone and 1-(5-Nitro-1H-indazol-1-yl)ethanone share structural similarities but differ in their substituents and functional groups.

    Uniqueness: The presence of both bromo and methoxy groups on the indazole ring, along with the ethanone group, gives this compound unique chemical and biological properties that distinguish it from other indazole derivatives.

Properties

CAS No.

152626-79-4

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

1-(5-bromo-6-methoxyindazol-1-yl)ethanone

InChI

InChI=1S/C10H9BrN2O2/c1-6(14)13-9-4-10(15-2)8(11)3-7(9)5-12-13/h3-5H,1-2H3

InChI Key

DYDLPDWLXMLOBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC(=C(C=C2C=N1)Br)OC

Origin of Product

United States

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